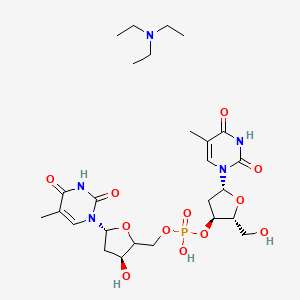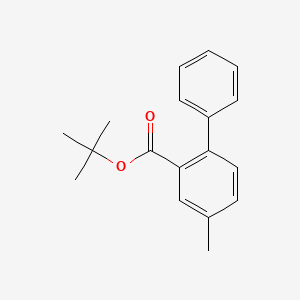
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is an organic compound with a complex structure that includes a benzyloxy group, a dimethylpropoxy group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with an appropriate halide under basic conditions.
Introduction of the Dimethylpropoxy Group: The dimethylpropoxy group is added via an etherification reaction, where a dimethylpropyl halide reacts with the benzyloxy intermediate in the presence of a strong base.
Formation of the Hexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, modulating their activity. The hexanoic acid backbone can influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(3-(Methoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
6-(3-(Ethoxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
6-(3-(Benzyloxy)-2,2-dimethylpropoxy)-6-oxohexanoic Acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C18H26O5 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-(2,2-dimethyl-3-phenylmethoxypropoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C18H26O5/c1-18(2,13-22-12-15-8-4-3-5-9-15)14-23-17(21)11-7-6-10-16(19)20/h3-5,8-9H,6-7,10-14H2,1-2H3,(H,19,20) |
InChI Key |
OMKRLGALRYGDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)COC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



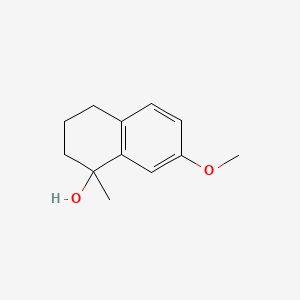

![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
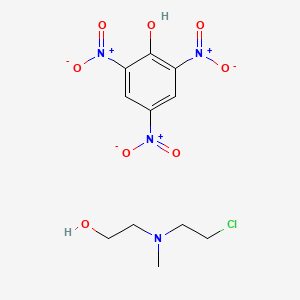
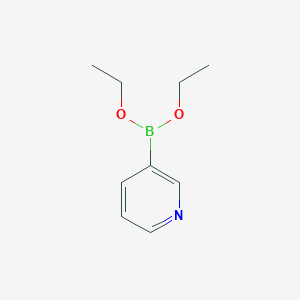
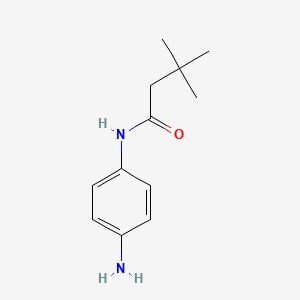

![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
